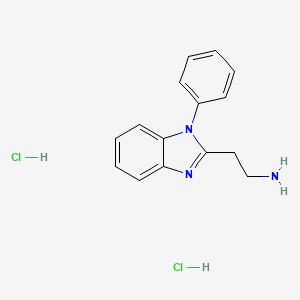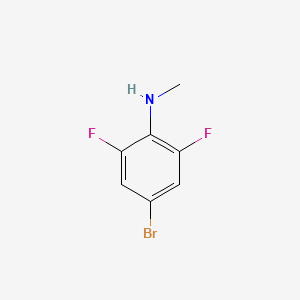
4-Bromo-2,6-difluoro-n-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,6-difluoro-n-methylaniline is an aniline derivative with a bromine atom at the para position and two fluorine atoms at the ortho positions. This compound is known for its versatility as a building block in chemical synthesis due to the different reactivities of its substituents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Bromo-2,6-difluoro-n-methylaniline can be synthesized through various methods. One common approach involves the bromination of 2,6-difluoroaniline using bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of the bromine atom at the para position .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using automated reactors. These reactors maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2,6-difluoro-n-methylaniline undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine atoms can be replaced by nucleophiles under specific conditions.
Oxidation: The amine group can be oxidized to form amine oxides.
Coupling Reactions: The bromine atom allows for palladium-catalyzed coupling reactions, expanding the molecular structure.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Coupling Reactions: Palladium catalysts like Pd(PPh3)4 are commonly employed.
Major Products
Nucleophilic Aromatic Substitution: Products include substituted anilines.
Oxidation: Products include amine oxides.
Coupling Reactions: Products include biaryl compounds and other extended aromatic systems.
Applications De Recherche Scientifique
4-Bromo-2,6-difluoro-n-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules, including azo dyes and macromolecules.
Biology: Employed in the synthesis of bioactive compounds and enzyme inhibitors.
Medicine: Utilized in drug discovery and development, particularly in the design of anticancer agents.
Mécanisme D'action
The mechanism of action of 4-Bromo-2,6-difluoro-n-methylaniline involves its interaction with various molecular targets. The amine group can act as a nucleophile, participating in nucleophilic aromatic substitution reactions. The bromine and fluorine substituents influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Difluoroaniline
- 4-Bromo-2,5-difluoroaniline
- 2-Bromo-4,6-difluoroaniline
- 4-Bromo-2,6-dimethylaniline
Uniqueness
4-Bromo-2,6-difluoro-n-methylaniline is unique due to the combination of bromine and fluorine substituents, which provide distinct reactivity patterns and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials for advanced technological applications .
Propriétés
Formule moléculaire |
C7H6BrF2N |
|---|---|
Poids moléculaire |
222.03 g/mol |
Nom IUPAC |
4-bromo-2,6-difluoro-N-methylaniline |
InChI |
InChI=1S/C7H6BrF2N/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,11H,1H3 |
Clé InChI |
BBIPAUYKRFTAKG-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=C1F)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13479433.png)
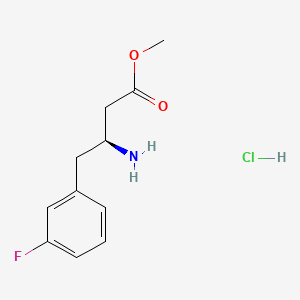
![2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid](/img/structure/B13479441.png)
![rel-2-[(2R)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine hydrochloride](/img/structure/B13479444.png)
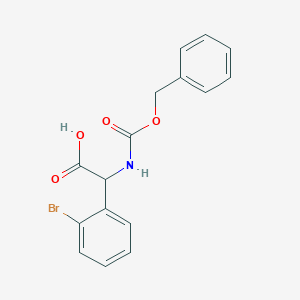
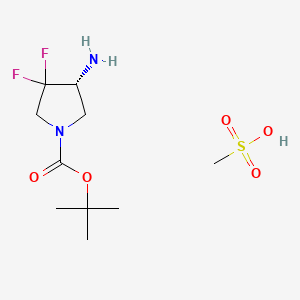
![2-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13479455.png)
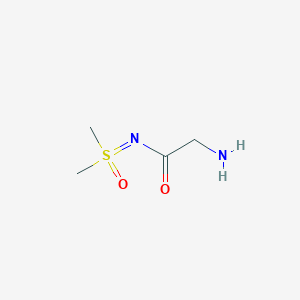
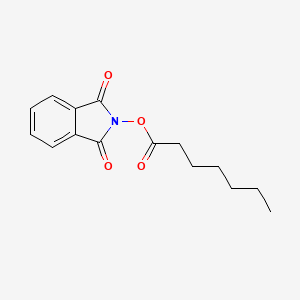
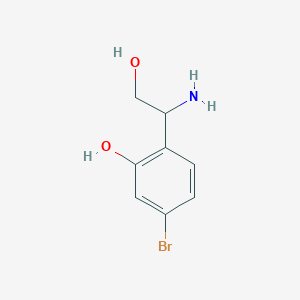
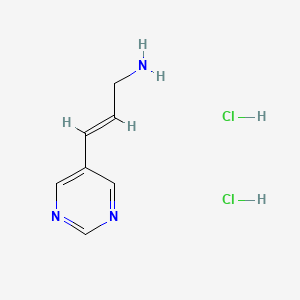
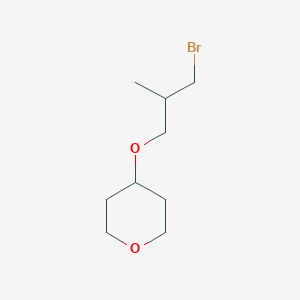
![rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine](/img/structure/B13479509.png)
